molecular formula C23H23ClN2O4S B2870049 Allyl 4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 683794-20-9

Allyl 4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2870049
CAS No.: 683794-20-9
M. Wt: 458.96
InChI Key: RPKGGJIMNUKCEP-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative featuring:

  • Allyl ester at position 3.
  • 4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl substituent at position 2.
  • Thioxo (C=S) group at position 2.
  • Methyl group at position 4.

Its molecular formula is C₂₄H₂₂ClN₂O₄S, with a molar mass of 486.96 g/mol. The structural complexity arises from the benzyloxy-methoxyphenyl moiety, which distinguishes it from simpler analogs .

Properties

IUPAC Name

prop-2-enyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-4-11-29-22(27)20-14(2)25-23(31)26-21(20)16-7-10-18(19(12-16)28-3)30-13-15-5-8-17(24)9-6-15/h4-10,12,21H,1,11,13H2,2-3H3,(H2,25,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKGGJIMNUKCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from recent studies:

Compound Name Substituent at Position 4 Thioxo/Oxo Ester Group Molecular Formula Key References
Target Compound 4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl Thioxo Allyl C₂₄H₂₂ClN₂O₄S
Ethyl 4-(2,4-Dimethoxyphenyl)-6-Methyl-2-Thioxo-1,2,3,6-Tetrahydropyrimidine-5-Carboxylate 2,4-Dimethoxyphenyl Thioxo Ethyl C₁₆H₁₈N₂O₄S
Ethyl 6-Methyl-4-(4-Methylphenyl)-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate 4-Methylphenyl Thioxo Ethyl C₁₅H₁₇N₂O₂S
Allyl 4-(4-Chlorophenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate 4-Chlorophenyl Oxo Allyl C₁₅H₁₅ClN₂O₃
Ethyl 4-(Fluorophenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Fluorophenyl Oxo Ethyl C₁₄H₁₅FN₂O₃
Key Observations:

The allyl ester may enhance lipophilicity compared to ethyl or methyl esters, influencing bioavailability .

Thioxo vs.

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